2-Bromo-2-hydroxyacetophenone is an organic compound with the molecular formula and a molecular weight of 215.04 g/mol. It is characterized by its grayish-white powder appearance and has a melting point ranging from 44 to 48 °C. This compound is soluble in chloroform and methanol, and it exhibits a density of approximately 1.622 g/cm³ . The compound is also known for its lachrymatory properties, making it irritating to the eyes and skin .
2'-Bromo-2-hydroxyacetophenone is classified as a corrosive and harmful substance.
2'-Bromo-2-hydroxyacetophenone (BrHAP) is an organic compound with the chemical formula C₈H₇BrO₂. It is a pale yellow to yellow solid that finds application in various scientific research fields [].
BrHAP has been investigated for its potential use as a ligand in the development of tetrahedral metallocene complexes containing vanadium(IV) []. These complexes have shown promising spermicidal activity against human sperm in laboratory studies [].
Research indicates that 2-bromo-2-hydroxyacetophenone exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Studies have shown that it can inhibit certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications . Additionally, its structural characteristics allow it to interact with various biological pathways, although more research is needed to fully elucidate its mechanisms of action.
The synthesis of 2-bromo-2-hydroxyacetophenone can be achieved through several methods:
The applications of 2-bromo-2-hydroxyacetophenone span various fields:
Several compounds share structural similarities with 2-bromo-2-hydroxyacetophenone, including:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Hydroxyacetophenone | C8H8O2 | Lacks bromine; commonly used as a reference compound. |
4-Bromo-2-hydroxyacetophenone | C8H7BrO2 | Bromine at the para position; differing reactivity. |
3-Bromo-4-hydroxyacetophenone | C8H7BrO3 | Contains an additional hydroxyl group; more polar. |
Bromoacetylphenol | C8H7BrO | Similar structure but lacks the hydroxyl group; more reactive towards nucleophiles. |
The uniqueness of 2-bromo-2-hydroxyacetophenone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its position of the bromine atom relative to the hydroxyl group plays a crucial role in determining its properties and potential applications in medicinal chemistry .